molecular formula C17H16N6O3 B2450251 N-(4-methoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1327316-56-2

N-(4-methoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2450251
M. Wt: 352.354
InChI Key: BTPCJDHUFXQQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16N6O3 and its molecular weight is 352.354. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been synthesized through reactions involving various precursors and conditions to yield novel heterocyclic compounds. These synthesized compounds have been characterized based on their elemental and spectral analysis, including IR, NMR, and MS technologies. Their potential as cyclooxygenase inhibitors and for their analgesic and anti-inflammatory activities have been highlighted, indicating their significance in medical research for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer and Antimicrobial Applications

  • Several studies have synthesized derivatives to evaluate their in vitro cytotoxic activity against various cancer cell lines, demonstrating the potential of these compounds as anticancer agents. For instance, pyrazolo[1,5-a]pyrimidine derivatives were screened for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their relevance in cancer research (Hassan et al., 2014). Additionally, antifungal activities of certain derivatives have been investigated, offering insights into their applications in combating fungal infections (Hanafy, 2011).

Antidiabetic Screening

  • The antidiabetic potential of N-substituted derivatives has been explored through in vitro screenings, such as the α-amylase inhibition assay. This research contributes to understanding the therapeutic potential of these compounds in managing diabetes (Lalpara et al., 2021).

Imaging and Diagnostic Applications

  • Compounds related to the queried chemical structure have been synthesized for potential use in imaging and diagnostics. For example, synthesis aimed at imaging LRRK2 enzyme in Parkinson's disease showcases the broader applicability of these compounds in biomedical imaging and diagnostics (Wang et al., 2017).

Antiprotozoal and Antiviral Agents

  • Novel imidazo[1,2-a]pyridines, including derivatives with structures similar to the queried compound, have been studied for their antiprotozoal and antiviral activities. These studies underscore the potential of these compounds in developing treatments for protozoal and viral infections, indicating their significance in infectious disease research (Ismail et al., 2004).

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-25-13-5-3-12(4-6-13)20-17(24)23-9-11(10-23)16-21-15(22-26-16)14-18-7-2-8-19-14/h2-8,11H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCJDHUFXQQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

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